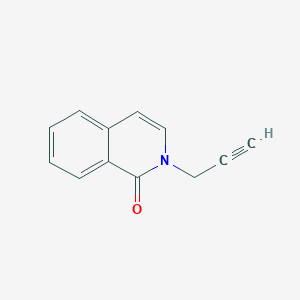
2-(Prop-2-yn-1-yl)isoquinolin-1(2H)-one
Descripción general
Descripción
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as building blocks in organic synthesis
Métodos De Preparación
The synthesis of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- can be achieved through several synthetic routes. One common method involves the use of N-ethoxycarbonyl protected-N-propargylanilines as building blocks. These compounds undergo an intramolecular hydroarylation reaction, catalyzed by gold (I), to form the desired isoquinolinone derivative . The reaction conditions typically involve mild temperatures and the use of an electrophilic source to activate the carbon-carbon triple bond.
Análisis De Reacciones Químicas
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl position, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Aplicaciones Científicas De Investigación
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its reactive propargyl group. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological activities.
Comparación Con Compuestos Similares
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- can be compared with other similar compounds, such as:
These compounds share the propargyl group, which contributes to their reactivity and potential applications. 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is unique due to its isoquinolinone core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
125030-80-0 |
|---|---|
Fórmula molecular |
C12H9NO |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2-prop-2-ynylisoquinolin-1-one |
InChI |
InChI=1S/C12H9NO/c1-2-8-13-9-7-10-5-3-4-6-11(10)12(13)14/h1,3-7,9H,8H2 |
Clave InChI |
KOZJGHVVRNSSIZ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
SMILES canónico |
C#CCN1C=CC2=CC=CC=C2C1=O |
Sinónimos |
1(2H)-Isoquinolinone,2-(2-propynyl)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














